Accurate modelling of Pd(0) + PhX oxidative addition kinetics†

Dalton Transactions Pub Date: 2010-10-20 DOI: 10.1039/C0DT00778A

Abstract

We have used dispersion-corrected DFT (DFT-D) together with solvation to examine possible mechanisms for reaction of PhX (X = Cl, Br, I) with Pd(PtBu3)2 and compare our results to recently published kinetic data (F. Barrios-Landeros, B. P. Carrow and J. F. Hartwig, J. Am. Chem. Soc., 2009, 131, 8141–8154).1 The calculated activation free energies agree near-quantitatively with experimentally observed rate constants.

Graphical abstract: Accurate modelling of Pd(0) + PhX oxidative addition kinetics
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